molecular formula C15H21ClN2O5S B5419258 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide

Cat. No. B5419258
M. Wt: 376.9 g/mol
InChI Key: QQKAKXLUIHMEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the coupling of chloro or methoxy-substituted benzenesulfonyl chloride with piperidine or similar amines under controlled conditions, followed by substitution reactions with electrophiles to introduce various functional groups. For instance, a series of 2-O-substituted derivatives of a related compound was synthesized by coupling 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution at the oxygen atom with different electrophiles (Khalid et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide compounds and their derivatives can be performed using X-ray crystallography and computational methods like Density Functional Theory (DFT). These analyses help in understanding the conformation, orientation, and intramolecular interactions that dictate the compound's reactivity and stability. A study on solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with a somewhat similar structure, provided insights into its crystal structure and molecular conformation, which can be analogous to understanding the subject compound (Banerjee et al., 2002).

Chemical Reactions and Properties

Sulfonamide compounds engage in a variety of chemical reactions, such as nucleophilic substitutions, due to the presence of the sulfonyl group. These reactions can alter the chemical and physical properties of the compound, affecting its solubility, stability, and reactivity. For example, the anodic methoxylation of piperidine derivatives showcases how the introduction of methoxy groups via electrochemical reactions can modify the compound's properties (Golub & Becker, 2015).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O5S/c1-23-13-5-4-12(16)9-14(13)24(21,22)18-7-2-3-11(10-18)15(20)17-6-8-19/h4-5,9,11,19H,2-3,6-8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKAKXLUIHMEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.